

Spectroscopic and Biological Insights into Gnetumontanin B: A Technical Guide

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Compound of Interest

Compound Name: *Gnetumontanin B*

Cat. No.: *B12439993*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Gnetumontanin B**, a naturally occurring stilbene trimer. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.

Mass Spectrometry Data

High-resolution mass spectrometry has been employed to determine the molecular formula of **Gnetumontanin B**.

Table 1: Mass Spectrometry Data for **Gnetumontanin B**

| Parameter | Value | Source |
|-----------------|----------------------|---------------------|
| Ionization Mode | Negative | [1] |
| Formula | $C_{42}H_{32}O_{11}$ | [1] |
| Measured m/z | 711.1858 $[M-H]^-$ | [1] |
| Calculated m/z | 711.1872 | [1] |

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

A sample of purified **Gnetumontanin B** is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the electrospray ionization source of a high-resolution mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] instrument). The analysis is typically performed in negative ion mode to observe the deprotonated molecule $[M-H]^-$. The instrument is calibrated using a standard of known mass to ensure high mass accuracy. Data is acquired over a relevant mass range, and the elemental composition is determined from the accurate mass measurement.

NMR Spectroscopic Data

The structure of **Gnetumontanin B** was elucidated using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed ^1H and ^{13}C NMR data are available in the primary literature.

Table 2: ^1H NMR Spectroscopic Data for **Gnetumontanin B**

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|-----------------------------------|---------------------------------|--------------|--------------------------|
| Data sourced from Li et al., 2004 | | | |

Table 3: ^{13}C NMR Spectroscopic Data for **Gnetumontanin B**

| Position | Chemical Shift (δ) ppm |
|-----------------------------------|---------------------------------|
| Data sourced from Li et al., 2004 | |

Experimental Protocol: NMR Spectroscopy

^1H NMR, ^{13}C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as methanol- d_4 or acetone- d_6 . The sample of purified **Gnetumontanin B** is dissolved in the

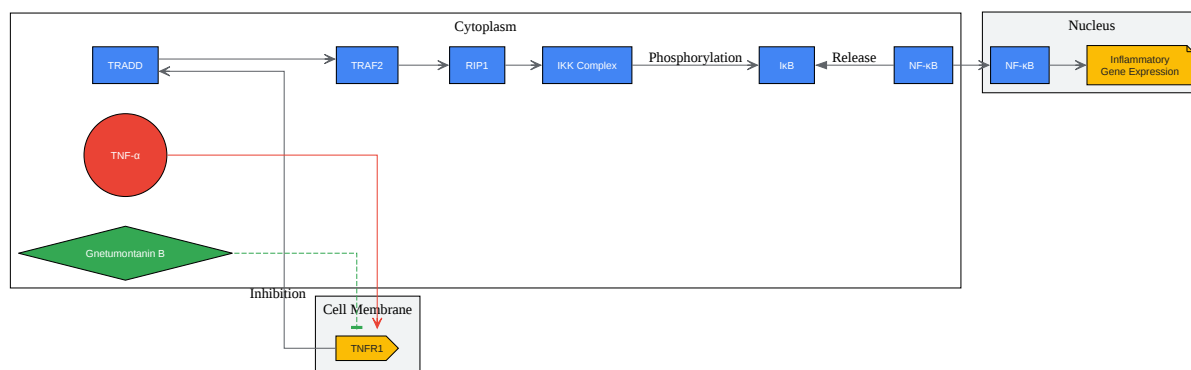
chosen solvent, and spectra are recorded at room temperature. Chemical shifts are referenced to the residual solvent peak. The structure is elucidated by detailed analysis of the chemical shifts, coupling constants, and correlations observed in the 1D and 2D NMR spectra.

Biological Activity and Signaling Pathways

Gnetumontanin B has been shown to exhibit potent biological activity, including the inhibition of Tumor Necrosis Factor-alpha (TNF- α)[2]. Furthermore, extracts of *Gnetum montanum*, which contain **Gnetumontanin B**, have been demonstrated to induce apoptosis in human colon cancer cells through the inhibition of the AKT signaling pathway[1].

Inhibition of TNF- α Signaling

Gnetumontanin B has been identified as a potent inhibitor of TNF- α , with an IC_{50} of $1.49 \times 10^{-6} \text{ mol L}^{-1}$ [2]. The canonical TNF- α signaling pathway leads to the activation of the transcription factor NF- κ B, which upregulates the expression of inflammatory genes. Inhibition of this pathway by **Gnetumontanin B** suggests its potential as an anti-inflammatory agent.

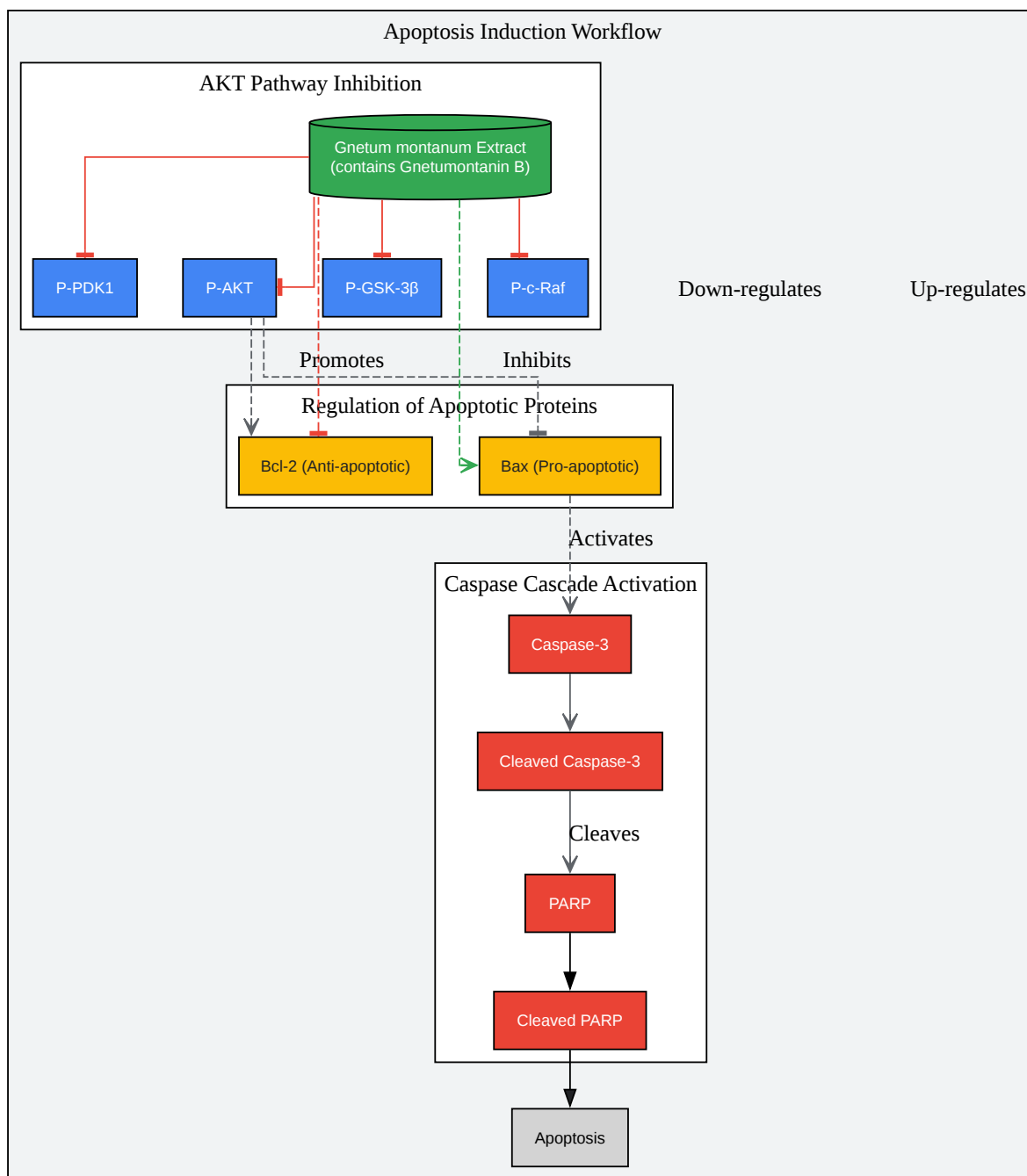


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Caption: Inhibition of the TNF- α signaling pathway by **Gnetumontanin B**.

Modulation of the AKT Signaling Pathway and Induction of Apoptosis

Extracts of *Gnetum montanum* containing **Gnetumontanin B** have been shown to down-regulate the phosphorylation of key proteins in the AKT signaling pathway, including AKT, GSK-3 β , PDK1, and c-Raf. This inhibition leads to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2, ultimately resulting in apoptosis.



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Caption: **Gnetumontanin B**-containing extract induces apoptosis via AKT pathway inhibition.

Isolation and Purification

Experimental Protocol: General Procedure for Isolation

The following is a generalized protocol based on methods for isolating stilbenoids from *Gnetum* species. For the specific, detailed protocol for **Gnetumontanin B**, please refer to Li et al., 2004.

- **Extraction:** Dried and powdered plant material (lianas of *Gnetum montanum*) is extracted with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
- **Column Chromatography:** The ethyl acetate fraction, typically rich in stilbenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Further Purification:** Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure **Gnetumontanin B**.

Conclusion

Gnetumontanin B is a promising natural product with significant anti-inflammatory and potential anti-cancer activities. The spectroscopic data provide the basis for its structural identification and characterization, while the understanding of its interaction with key signaling pathways offers a foundation for further investigation into its therapeutic potential. This guide serves as a valuable resource for researchers dedicated to advancing the fields of natural product science and drug development.

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